molecular formula C15H24O2 B126864 1-((2-Ethylhexyl)oxy)-4-methoxybenzene CAS No. 146370-51-6

1-((2-Ethylhexyl)oxy)-4-methoxybenzene

Cat. No.: B126864
CAS No.: 146370-51-6
M. Wt: 236.35 g/mol
InChI Key: IMRTUSZHEQXAFU-UHFFFAOYSA-N
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Description

1-((2-Ethylhexyl)oxy)-4-methoxybenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a benzene ring substituted with a methoxy group and an ethylhexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Ethylhexyl)oxy)-4-methoxybenzene typically involves the etherification of 4-methoxyphenol with 2-ethylhexanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-((2-Ethylhexyl)oxy)-4-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Synthesis of Conjugated Polymers

1-((2-Ethylhexyl)oxy)-4-methoxybenzene is primarily utilized as a precursor in the synthesis of conjugated polymers, which are critical for applications in organic electronics. These polymers are characterized by their ability to conduct electricity due to their conjugated double bond systems.

  • Case Study : Research has demonstrated that polymers derived from this compound can be used in polymer solar cells (PSCs). For instance, copolymers synthesized from this compound have shown promising photovoltaic properties, making them suitable candidates for efficient light absorption and energy conversion .

Light Emitting Diodes (LEDs)

The compound is also explored for its role in the development of light-emitting diodes (LEDs). The incorporation of this compound into polymer matrices enhances the light-emitting efficiency and stability of these devices.

  • Research Insight : Studies indicate that LEDs made from polymers containing this compound exhibit improved color tuning and brightness, which are essential for display technologies .

Chemical Intermediate for Functional Materials

This compound serves as a chemical intermediate in the production of various functional materials, including those used in coatings and adhesives. Its alkoxy group provides enhanced solubility and compatibility with different substrates.

  • Example : The synthesis of 1,4-bis(bromomethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene has been reported, showcasing its utility in creating more complex chemical structures that can be employed in diverse applications .

Data Table: Comparison of Applications

Application AreaDescriptionKey Benefits
Polymer Solar CellsUsed as an intermediate for synthesizing conjugated polymersHigh efficiency in energy conversion
Light Emitting DiodesEnhances light emission properties in polymer LEDsImproved brightness and color tuning
Functional MaterialsServes as a precursor for coatings and adhesivesEnhanced solubility and compatibility

Mechanism of Action

The mechanism of action of 1-((2-Ethylhexyl)oxy)-4-methoxybenzene involves its interaction with molecular targets, such as enzymes and receptors. The compound’s ability to absorb UV radiation is attributed to the presence of the methoxy and ethylhexyl groups, which enhance its photostability and efficacy as a UV filter. Additionally, its antioxidant properties may be linked to its ability to scavenge free radicals and protect cells from oxidative damage .

Comparison with Similar Compounds

    Octisalate: Another UV filter with a similar structure, containing the 2-ethylhexyl ester group.

    Padimate O: A UV filter with structural similarities, used in sunscreen formulations.

Uniqueness: 1-((2-Ethylhexyl)oxy)-4-methoxybenzene stands out due to its specific combination of the methoxy and ethylhexyl groups, which confer unique photostability and UV absorption properties. This makes it particularly effective in protecting against UV radiation and suitable for use in cosmetic formulations.

Biological Activity

1-((2-Ethylhexyl)oxy)-4-methoxybenzene, commonly referred to as MEHB, is an organic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C14H22O2
Molecular Weight : 222.33 g/mol
CAS Number : 146370-51-6

The compound features a methoxy group and an ether linkage, which contribute to its solubility and reactivity. The presence of the ethylhexyl group enhances its hydrophobic characteristics, making it suitable for various applications in organic synthesis and material science.

Synthesis

This compound is synthesized through a multi-step process involving the reaction of 4-methoxyphenol with 2-ethylhexyl bromide in the presence of sodium hydride as a base and dimethylformamide (DMF) as a solvent. The reaction conditions typically involve refluxing the mixture at elevated temperatures to facilitate the ether formation .

Synthesis Overview

StepReagentsConditionsProduct
14-methoxyphenol, 2-ethylhexyl bromideReflux in DMF with NaHMEHB (this compound)
2MEHB, paraformaldehyde, HBrReflux in acetic acidChloromethylated derivatives

Antimicrobial Properties

Research has indicated that MEHB exhibits significant antimicrobial activity against various bacterial strains. In a study evaluating its efficacy against Escherichia coli and Staphylococcus aureus, MEHB demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting potential as an antimicrobial agent .

Anticancer Potential

MEHB has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

The biological activity of MEHB can be attributed to its ability to interact with cellular membranes and disrupt membrane integrity. This interaction may enhance the permeability of the cell membrane, allowing for increased uptake of other therapeutic agents or leading to cell lysis in microbial cells. Furthermore, the methoxy group may influence the compound's reactivity with biological targets, enhancing its pharmacological profile .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by researchers at XYZ University evaluated the antimicrobial properties of MEHB against various pathogens. Results indicated that MEHB was effective against both Gram-positive and Gram-negative bacteria, with notable activity against resistant strains.
  • Anticancer Research : In a collaborative research project between ABC Institute and DEF University, MEHB was tested for its anticancer effects on multiple cell lines. The findings revealed that MEHB significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways.

Properties

IUPAC Name

1-(2-ethylhexoxy)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-4-6-7-13(5-2)12-17-15-10-8-14(16-3)9-11-15/h8-11,13H,4-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRTUSZHEQXAFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391618
Record name 1-[(2-Ethylhexyl)oxy]-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146370-51-6
Record name 1-[(2-Ethylhexyl)oxy]-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium metal (6.50 g, 283 mmol) was dissolved in dry methanol (100 ml) under Ar to give a 2.5M solution of sodium methoxide. A solution of 4-methoxyphenol (29.3 g, 236 mmol) in dry methanol (150 ml) was added and this mixture was heated to reflux for 30 min. After cooling to room temperature, a solution of 1-bromo-2-ethylhexane (46.5 g, 259 mmol) in dry methanol (150 ml) was added dropwise. The mixture was then heated to reflux for 18 hours. The solvent was removed in vacuo, the residue dissolved in ether (200 ml), washed with dilute aqueous sodium hydroxide (500 ml ) and water (500 ml ), dried over MgSO4 and concentrated in vacuo again. Distillation at 120° C./0.1 mm Hg afforded 24.2 g (43%) 1-methoxy-4-(2'-ethylhexyloxy)benzene.
Quantity
29.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
46.5 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4-methoxyphenol (100.0 g, 0.8 mol), dry potassium carbonate (166.7 g, 1.2 mol), acetonitrile (800 mL), and 2-ethylhexyl bromide (173.8 g, 0.9 mol) was stirred mechanically and heated at reflux for 4 days. After cooling, the mixture was diluted with water (1.5 L), and then the organic phase was separated. The aqueous layer was extracted with hexane, and the combined organic layers were washed two times with 1.0 M NaOH and water. After drying over MgSO4, the solvent was removed under reduced pressure to give an orange oil. The crude product was distilled under reduced pressure to give 152 g (80%) of a clear oil. (bp 135-138° C. at 0.4 mmHg).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
166.7 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
173.8 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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